molecular formula C10H13Cl2N3 B14877930 N2-methylquinoline-2,8-diamine dihydrochloride

N2-methylquinoline-2,8-diamine dihydrochloride

Cat. No.: B14877930
M. Wt: 246.13 g/mol
InChI Key: QPHNDCGVSHGCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-methylquinoline-2,8-diamine dihydrochloride is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. This compound is known for its unique structure and properties, making it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-methylquinoline-2,8-diamine dihydrochloride typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylation of quinoline-2,8-diamine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N2-methylquinoline-2,8-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature, aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionslow temperature, inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reaction conditionselevated temperature, organic solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amine derivatives

    Substitution: Functionalized quinoline derivatives

Scientific Research Applications

N2-methylquinoline-2,8-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer agent and in the treatment of infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2-methylquinoline-2,8-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It also inhibits certain enzymes, disrupting metabolic pathways and leading to cell death in targeted organisms. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methyl and diamine groups.

    N-methylquinoline: A methylated derivative of quinoline with different substitution patterns.

    2,8-diaminoquinoline: A compound with amino groups at positions 2 and 8, similar to N2-methylquinoline-2,8-diamine dihydrochloride but

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

2-N-methylquinoline-2,8-diamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-12-9-6-5-7-3-2-4-8(11)10(7)13-9;;/h2-6H,11H2,1H3,(H,12,13);2*1H

InChI Key

QPHNDCGVSHGCCT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=CC=C2N)C=C1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.